2-Methyl-3-(naphthalen-1-yl)propan-1-amine

Descripción

CAS Registry Numbers and PubChem Identifiers

Key identifiers for this compound include:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 1123169-44-7 | |

| PubChem CID | 44616071 | |

| MDL Number | MFCD12198450 | |

| SMILES | CC(CC1=CC=CC2=CC=CC=C21)CN | |

| InChI | LKMDBJJBQCVRCG-UHFFFAOYSA-N |

This compound is indexed in major chemical databases, including PubChem and ChemDiv, under the specified identifiers.

Synonyms and Alternative Designations

The compound is recognized by multiple synonyms, reflecting variations in naming conventions:

- 2-methyl-3-(1-naphthyl)propan-1-amine

- 2-METHYL-3-(1-NAPHTHYL)-1-PROPANAMINE

- [2-Methyl-3-(1-naphthyl)propyl]amine

- N-Methyl-3-(naphthalen-1-yl)propan-1-amine (alternative spelling)

These designations emphasize the substituent positions and connectivity within the molecule.

Molecular Formula and Weight

The molecular formula of 2-methyl-3-(naphthalen-1-yl)propan-1-amine is C₁₄H₁₇N , with a computed molecular weight of 199.29 g/mol . This aligns with its structural features: a naphthalene core (C₁₀H₈), a methyl group (CH₃), and a propanamine chain (C₃H₇N).

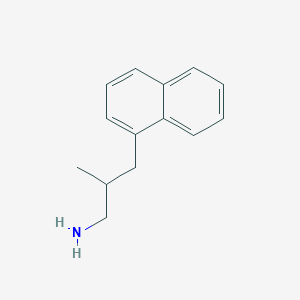

Structure

2D Structure

Propiedades

IUPAC Name |

2-methyl-3-naphthalen-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-11(10-15)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,11H,9-10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMDBJJBQCVRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659719 | |

| Record name | 2-Methyl-3-(naphthalen-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123169-44-7 | |

| Record name | 2-Methyl-3-(naphthalen-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reductive Amination of 3-(Naphthalen-1-yl)propanal

Overview:

A common and effective approach to synthesize 2-methyl-3-(naphthalen-1-yl)propan-1-amine involves the reductive amination of the corresponding aldehyde, 3-(naphthalen-1-yl)propanal, with ammonia or a primary amine in the presence of a reducing agent. This method is widely used due to its relatively straightforward procedure and good yields.

Reaction Scheme:

$$

\text{3-(Naphthalen-1-yl)propanal} + \text{Ammonia/Amine} \xrightarrow[\text{Reducing agent}]{\text{Reductive Amination}} \text{this compound}

$$

| Parameter | Details |

|---|---|

| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) |

| Solvent | Methanol, ethanol, or aqueous buffer |

| Temperature | Room temperature to 50–60°C |

| Reaction Time | Several hours (typically 4–24 h) |

| Catalyst/Acid | Sometimes mild acid (e.g., acetic acid) to facilitate imine formation |

- Sodium cyanoborohydride is preferred for selective reduction of imines without reducing aldehydes or ketones directly.

- The reaction proceeds via initial formation of an imine intermediate, which is then reduced to the amine.

- Purification is commonly achieved by column chromatography or crystallization to isolate the pure amine product.

Multi-Step Synthesis via Friedel-Crafts and Amine Coupling

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Reductive Amination | 3-(Naphthalen-1-yl)propanal, NH3/amine, NaBH3CN | High selectivity, moderate yields | Requires careful control of pH and reducing agent |

| Friedel-Crafts + Amine Coupling | AlCl3, alkyl halides, NaBH4/NaBH3CN | Versatile, can build complex structures | Multi-step, moderate complexity |

| Mannich-Type One-Pot Reaction | Secondary amines, formaldehyde, activated alkenes, acid catalyst | One-pot, potentially efficient | Low yields, complex mixtures |

| Enantioselective Reduction | Chiral catalysts, NaBH4/LiAlH4 with chiral ligands, enzymes | Access to chiral amines | Requires specialized catalysts |

Research Findings and Data Highlights

- Yield Optimization: Reductive amination yields typically range from 50–70% under optimized conditions, with purity enhanced by chromatographic purification.

- Reaction Monitoring: TLC and NMR spectroscopy are standard for monitoring reaction progress and confirming product formation.

- Structural Confirmation: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy confirm molecular structure and purity.

- Industrial Adaptations: Continuous flow synthesis and improved purification methods have been reported to increase scalability and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-3-(naphthalen-1-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include naphthyl ketones, carboxylic acids, and various substituted naphthalene derivatives .

Aplicaciones Científicas De Investigación

Chemistry

2-Methyl-3-(naphthalen-1-yl)propan-1-amine serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for versatile chemical modifications, making it valuable in developing new compounds with desired properties.

Biology

The compound has been investigated for its interactions with various biological pathways:

- Neurotransmitter Modulation : It may act as an agonist or antagonist for certain neurotransmitter receptors, influencing signal transduction pathways critical for neurological functions.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against cancer cell lines. For instance:

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10–33 | Inhibition of tubulin polymerization |

| MDA-MB-231 | 23–33 | Interaction at the colchicine-binding site |

In vitro assays have shown that this compound destabilizes microtubule polymerization, leading to cell cycle arrest and apoptosis, similar to the action of colchicine.

Stability and Metabolism Studies

Stability studies indicate that the compound maintains efficacy under various conditions (acidic, alkaline, oxidative), suggesting potential therapeutic uses in diverse environments.

Case Study 1: Anticancer Activity

A comparative study assessed the efficacy of this compound against breast cancer cells alongside established chemotherapeutics like Tamoxifen. Results indicated that while both compounds exhibited cytotoxicity, the naphthyl derivative demonstrated a distinct mechanism by disrupting microtubule dynamics essential for mitosis.

Case Study 2: Neurotoxicity Assessment

Another study examined the neurotoxic and cardiotoxic effects associated with related compounds, highlighting the importance of understanding the safety profile of naphthyl derivatives in pharmacological applications .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of dyes, polymers, and other industrial chemicals due to its stable aromatic structure and functional flexibility.

Mecanismo De Acción

The mechanism of action of 2-Methyl-3-(naphthalen-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-Methyl-3-(naphthalen-1-yl)propan-1-amine, highlighting differences in substituents, molecular weight, and applications:

Key Structural and Functional Differences:

Backbone Modifications :

- The target compound’s secondary amine contrasts with tertiary amines (e.g., Cinacalcet) or amides (e.g., ’s propanamide), affecting hydrogen-bonding capacity and metabolic stability.

- Ether or thioether linkages (e.g., ’s naphthalen-1-yloxy group) introduce polarity compared to direct aryl-amine bonds.

Substituent Effects :

- Electron-withdrawing groups (e.g., trifluoromethyl in Cinacalcet, difluoromethyl in 5e) enhance receptor affinity and lipophilicity.

- Methoxy or hydroxyl groups (e.g., ’s 6-methoxynaphthalene) improve aqueous solubility but may reduce membrane permeability.

Biological Implications :

- Cinacalcet’s trifluoromethylphenyl group is critical for calcium-sensing receptor activation, while squalene synthase inhibitors (e.g., OX03393) rely on benzothiazole for target engagement.

- The absence of a fluorinated group in the target compound suggests distinct pharmacokinetic profiles compared to its analogs.

Actividad Biológica

Overview

2-Methyl-3-(naphthalen-1-yl)propan-1-amine, also known by its chemical formula C14H17N, is a derivative of naphthalene characterized by a methyl group and an amine group attached to a propan-1-amine chain. This compound has garnered significant interest in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

- Molecular Formula : C14H17N

- Molecular Weight : 185.26 g/mol

- CAS Number : 1123169-44-7

The biological activity of this compound primarily involves its role as a monoamine releasing agent . It influences the release of key neurotransmitters such as serotonin, norepinephrine, and dopamine. These neurotransmitters are crucial for various physiological processes including mood regulation, cognition, and cardiovascular function.

Pharmacokinetics

Currently, the absorption, distribution, metabolism, and excretion (ADME) properties of this compound remain largely unknown. However, it is hypothesized that environmental factors like temperature and pH could significantly influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Preliminary studies suggest it may inhibit the growth of both gram-positive and gram-negative bacteria, although specific mechanisms remain to be elucidated.

Anticancer Activity

Preliminary investigations have also highlighted the compound's potential anticancer properties. In vitro studies have shown that it may induce apoptosis in cancer cell lines, although further research is necessary to confirm these findings and explore the underlying mechanisms .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing various concentrations against standard bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

| Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|

| 0.5 | 10 |

| 1.0 | 15 |

| 2.0 | 20 |

Study 2: Anticancer Activity

In another study focusing on its anticancer effects, this compound was tested on several cancer cell lines including breast and colon cancer cells. The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM.

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 15 |

| Colon Cancer | 25 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Methyl-3-(naphthalen-1-yl)propan-1-amine in academic settings?

- Answer : A multi-step approach is often employed:

Naphthalene functionalization : Use propargyl bromide or alkyne derivatives to introduce the naphthalen-1-yl group via nucleophilic substitution or coupling reactions (as seen in and ).

Amine introduction : Employ reductive amination or alkylation of propan-1-amine precursors. For example, catalytic hydrogenation of nitriles or imines in the presence of palladium or platinum catalysts.

Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

- Key validation : Monitor reactions via TLC (n-hexane:ethyl acetate, 9:1) and confirm purity by HPLC (>95%) .

Q. How can researchers confirm the structural identity of this compound?

- Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR spectroscopy : Compare and NMR chemical shifts with structurally similar compounds (e.g., reports δH 7.2–8.2 ppm for naphthalene protons).

- X-ray crystallography : Refine crystal structures using SHELXL ( ) to resolve bond lengths and angles (e.g., C-N bond ~1.47 Å).

- Mass spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 296.18 for CHN) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational reactivity predictions and experimental data for this compound?

- Answer :

- Cross-validation : Compare DFT-calculated reaction pathways (e.g., nucleophilic attack at the naphthalene ring) with experimental kinetic data (e.g., rate constants from UV-Vis monitoring).

- Isotopic labeling : Use deuterated analogs to trace mechanistic steps (e.g., -labeling in amine groups to study H-bonding interactions).

- Sensitivity analysis : Adjust computational parameters (solvent models, basis sets) to align with observed regioselectivity .

Q. How should researchers design experiments to assess biological activity and systemic toxicity?

- Answer : Follow evidence-based toxicological frameworks ():

- In vitro assays : Test hepatic/renal cytotoxicity (e.g., IC in HepG2 or HEK293 cells) and enzyme inhibition (e.g., cytochrome P450 isoforms).

- In vivo models : Use rodent studies (oral/dermal exposure) to evaluate systemic effects (e.g., body weight changes, respiratory function).

- Data inclusion criteria : Prioritize studies with defined exposure routes (inhalation, oral) and endpoints (e.g., hepatic/renal effects) .

Q. How can crystallographic data elucidate stereochemical uncertainties in this compound?

- Answer :

- Refinement with SHELX : Use SHELXL ( ) to refine Flack parameters and assign absolute configuration.

- Twinned data handling : Apply HKLF5 format in SHELXL for high-resolution twinned datasets.

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Methodological Considerations

Q. What analytical techniques are optimal for purity assessment?

- Answer :

- HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~8.2 min; reports >99.8% purity).

- TLC : Monitor synthesis progress with n-hexane:ethyl acetate (9:1) solvent systems ().

- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Q. How to investigate the compound’s role in modulating biological pathways?

- Answer :

- Enzyme assays : Measure inhibition constants () for target enzymes (e.g., monoamine oxidases) using fluorogenic substrates.

- Structural analogs : Compare activity with derivatives like (S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide () to identify pharmacophores.

- Molecular docking : Use AutoDock Vina to predict binding poses in receptor sites (e.g., GPCRs) .

Safety and Handling

Q. What are critical safety protocols for handling this compound?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles ().

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in amber glass vials at 2–8°C under inert atmosphere (N) to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.